LOXO-195(3aR,10S)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LOXO-195 (3aR,10S) is a next-generation selective tyrosine receptor kinase inhibitor designed to overcome acquired resistance to first-generation tyrosine receptor kinase inhibitors in patients with tyrosine receptor kinase fusion-positive cancers . This compound is particularly significant in the treatment of cancers that have developed resistance to initial therapies, providing a new avenue for effective treatment .
准备方法
The synthesis of LOXO-195 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to ensure high purity and yield .
化学反应分析
LOXO-195 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.
科学研究应用
LOXO-195 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tyrosine receptor kinase inhibitors.
Biology: It is used to investigate the biological pathways and mechanisms involved in tyrosine receptor kinase fusion-positive cancers.
Medicine: LOXO-195 is primarily used in clinical research to treat patients with cancers that have developed resistance to first-generation tyrosine receptor kinase inhibitors.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies
作用机制
LOXO-195 exerts its effects by selectively inhibiting the activity of tyrosine receptor kinases that have acquired resistance mutations. These mutations often occur in the kinase domain, reducing the efficacy of first-generation inhibitors. LOXO-195 binds to these mutated kinases, blocking their activity and thereby inhibiting cancer cell proliferation .
相似化合物的比较
LOXO-195 is unique compared to other tyrosine receptor kinase inhibitors due to its ability to overcome resistance mutations. Similar compounds include:
Larotrectinib: A first-generation tyrosine receptor kinase inhibitor that is effective in treating tyrosine receptor kinase fusion-positive cancers but may lead to resistance over time.
Entrectinib: Another tyrosine receptor kinase inhibitor with a broader spectrum of activity but also susceptible to resistance mutations. LOXO-195 stands out due to its enhanced potency and selectivity against resistant tyrosine receptor kinase mutations
属性
分子式 |
C20H21FN6O |
---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
(6R,15S)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17+/m0/s1 |
InChI 键 |
OEBIHOVSAMBXIB-YVEFUNNKSA-N |
手性 SMILES |
C[C@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |
规范 SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。